4-(2-(Methoxycarbonyl)cyclopropyl)benzoic acid
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Overview
Description
4-(2-(Methoxycarbonyl)cyclopropyl)benzoic acid is an organic compound with the molecular formula C12H12O4 It is characterized by a cyclopropyl group attached to a benzoic acid moiety, with a methoxycarbonyl substituent on the cyclopropyl ring
Mechanism of Action
Mode of Action
It is known that the compound can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may undergo oxidative addition with palladium, forming a new Pd–C bond .
Biochemical Pathways
The compound’s involvement in Suzuki–Miyaura cross-coupling suggests it may affect biochemical pathways related to carbon–carbon bond formation . The SM coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s role in these pathways and their downstream effects would require further investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(2-(Methoxycarbonyl)cyclopropyl)benzoic acid . For instance, the success of SM coupling reactions, in which the compound may participate, depends on exceptionally mild and functional group tolerant reaction conditions . The compound’s stability and reactivity may also be influenced by factors such as temperature, pH, and the presence of other chemical species.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Methoxycarbonyl)cyclopropyl)benzoic acid typically involves the cyclopropanation of a suitable benzoic acid derivative followed by esterification. One common method is the reaction of 4-bromobenzoic acid with ethyl diazoacetate in the presence of a transition metal catalyst to form the cyclopropyl derivative. Subsequent hydrolysis and esterification yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Methoxycarbonyl)cyclopropyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, halo, or other substituted derivatives.
Scientific Research Applications
4-(2-(Methoxycarbonyl)cyclopropyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(Methoxycarbonyl)cyclopropyl)phenol
- 4-(2-(Methoxycarbonyl)cyclopropyl)aniline
- 4-(2-(Methoxycarbonyl)cyclopropyl)benzaldehyde
Uniqueness
4-(2-(Methoxycarbonyl)cyclopropyl)benzoic acid is unique due to the presence of both a cyclopropyl group and a methoxycarbonyl substituent, which confer distinct chemical and physical properties. These features make it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
4-(2-methoxycarbonylcyclopropyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-16-12(15)10-6-9(10)7-2-4-8(5-3-7)11(13)14/h2-5,9-10H,6H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRLZWCRQCKPSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1C2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20731263 |
Source
|
Record name | 4-[2-(Methoxycarbonyl)cyclopropyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20731263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1057107-39-7 |
Source
|
Record name | 4-[2-(Methoxycarbonyl)cyclopropyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20731263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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